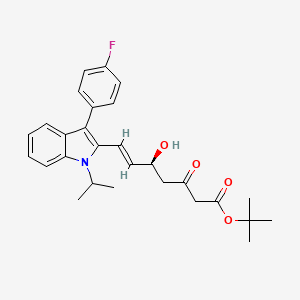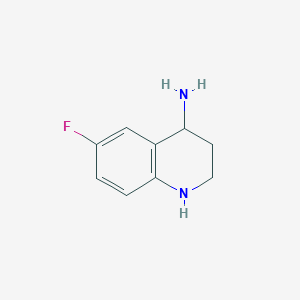
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11FN2. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of a fluorine atom at the 6th position and an amine group at the 4th position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions to facilitate the formation of the tetrahydroquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 4th position.
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains an additional amino group and a carbonyl group.
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains an amino group at the 6th position and a carbonyl group.
Uniqueness
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the amine group allows for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2 |
InChI Key |
OUZKTKLMFNPUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
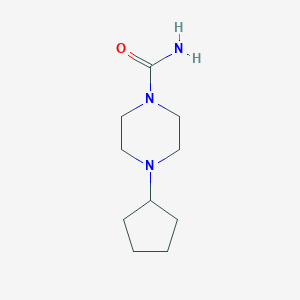
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
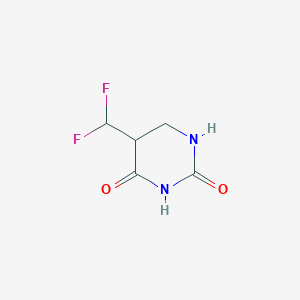
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
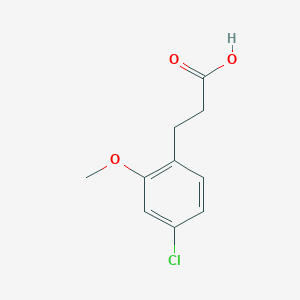
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
